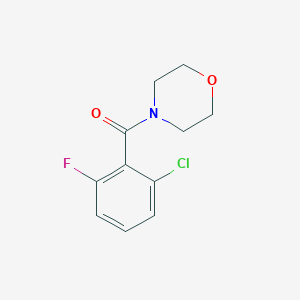

4-(2-Chloro-6-fluorobenzoyl)morpholine

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO2/c12-8-2-1-3-9(13)10(8)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTXZFFGDGEVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 4 2 Chloro 6 Fluorobenzoyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties and predicting the reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide a microscopic view of molecular structure and behavior. For 4-(2-Chloro-6-fluorobenzoyl)morpholine, these calculations can offer valuable information on its geometry, electronic orbital distribution, and vibrational modes.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size.

The first step in a typical DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| C-Cl | ~1.74 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | O=C-N | ~121° |

| C-N-C (morpholine) | ~112° | |

| Dihedral Angle | O=C-N-C (morpholine) | ~180° (trans) |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 5.0 |

Note: These are representative energy values based on DFT calculations of similar aromatic and heterocyclic compounds.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to help in the assignment of the observed spectral bands.

For this compound, characteristic vibrational modes would include the C=O stretching of the amide group, C-N stretching, C-H stretching of the aromatic and morpholine (B109124) rings, and vibrations involving the C-Cl and C-F bonds. The calculated vibrational spectrum would provide a theoretical fingerprint of the molecule, which could aid in its experimental identification and structural confirmation. Studies on related benzophenone (B1666685) derivatives have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies. scialert.netnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Amide) | ~1650 |

| C-N Stretch (Amide) | ~1380 |

| Aromatic C=C Stretch | ~1600, 1480 |

| C-Cl Stretch | ~750 |

| C-F Stretch | ~1250 |

| Morpholine C-O-C Stretch | ~1100 |

Note: These frequencies are illustrative and based on computational studies of molecules with similar functional groups.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue, with intermediate potentials in shades of green and yellow.

In the MEP surface of this compound, the most negative potential is expected to be located around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The regions around the hydrogen atoms of the aromatic ring and the morpholine ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The electronegative chlorine and fluorine atoms will also influence the electrostatic potential of the aromatic ring. walisongo.ac.idyoutube.com

Ab Initio Methods for Electronic Property Prediction

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate predictions of electronic properties, though they are generally more computationally demanding than DFT.

For this compound, ab initio calculations could be employed to obtain more precise values for properties such as the dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's response to an external electric field and its nonlinear optical properties. Furthermore, high-level ab initio calculations can serve as a benchmark to assess the accuracy of DFT results for this system. Theoretical studies on similar molecules have demonstrated the utility of ab initio methods in providing detailed insights into their electronic structure and properties. nih.govnih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in elucidating the three-dimensional structure and dynamic behavior of molecules. By employing the principles of physics and chemistry, these methods can simulate molecular motion and interactions, offering a window into the conformational landscape and the influence of the surrounding environment.

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the exploration of the conformational space available to a molecule over time. acs.org For this compound, MD simulations can reveal the preferred three-dimensional arrangements of the molecule, known as conformers, and the energy barriers between them. This is achieved by numerically solving Newton's equations of motion for the atoms of the molecule, governed by a force field that describes the interatomic forces. easychair.org

The conformational ensemble of a small molecule in solution is crucial for its biological activity. mdpi.comresearchgate.net MD simulations provide a means to generate this ensemble by simulating the molecule's movement in the presence of explicit solvent molecules, such as water. easychair.orgmdpi.com This allows for a detailed investigation of how the solvent influences the conformational preferences of this compound. easychair.org The polarity and hydrogen bonding capabilities of the solvent can significantly impact the structure and dynamics of the solute molecule. easychair.org

Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), can be employed to overcome the limitations of conventional MD simulations in sampling the full conformational space, especially for flexible molecules. mdpi.comnih.gov These methods accelerate the exploration of the energy landscape, ensuring a more comprehensive sampling of possible conformations. nih.gov

The data derived from MD simulations can be used to construct a detailed picture of the molecule's flexibility and the interplay between its different structural components. This information is vital for understanding its potential interactions with biological macromolecules.

Table 1: Theoretical Parameters in Molecular Dynamics Simulations of this compound

| Parameter | Description | Relevance |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of atoms. | Determines the accuracy of the calculated forces and, consequently, the trajectory of the simulation. |

| Solvent Model | The representation of the solvent in the simulation (e.g., explicit water models like TIP3P or implicit continuum models). | Crucial for accurately capturing the influence of the solvent on the solute's conformation and dynamics. easychair.org |

| Simulation Time | The duration of the simulated molecular motion. | Longer simulation times allow for the sampling of slower conformational changes and more reliable statistics. acs.org |

| Temperature and Pressure | Thermodynamic variables maintained during the simulation to mimic experimental conditions. | Affects the kinetic energy of the atoms and the overall dynamics of the system. |

| Ensemble | The statistical ensemble used (e.g., NVT, NPT) which dictates the conserved quantities. | Ensures that the simulation samples from the correct thermodynamic distribution. |

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a target protein. univr.itwikipedia.orgcam.ac.uk This method is central to structure-based drug design, providing hypotheses about how a molecule like this compound might bind to a specific biological target. univr.it

The process involves two main components: a search algorithm and a scoring function. nih.gov The search algorithm generates a variety of possible binding poses of the ligand within the protein's binding site. nih.gov The scoring function then estimates the binding affinity for each of these poses, with the goal of identifying the most favorable one. nih.govsciepub.com

For this compound, docking studies would begin with the identification of a potential protein target. The three-dimensional structure of this protein, typically obtained from X-ray crystallography or cryo-electron microscopy, is a prerequisite. cam.ac.uk The docking software then explores the conformational flexibility of the ligand and, in some more advanced methods, the flexibility of the protein's side chains in the binding site. wikipedia.org

The scoring functions used in docking can be based on molecular mechanics force fields, empirical data, or knowledge-based potentials. sciepub.com These functions aim to approximate the free energy of binding, taking into account factors such as electrostatic interactions, van der Waals forces, hydrogen bonds, and the desolvation penalty upon binding. univr.it The results of a docking study can provide valuable insights into the specific amino acid residues that are crucial for the interaction, guiding the design of more potent and selective analogs.

Table 2: Key Outputs of Ligand-Protein Docking Studies for this compound

| Output | Description | Significance |

| Binding Pose | The predicted three-dimensional orientation and conformation of the ligand within the protein's binding site. | Provides a structural hypothesis for the molecular recognition process. univr.it |

| Binding Affinity (Score) | A numerical value that estimates the strength of the interaction between the ligand and the protein. | Used to rank different ligands or different binding poses of the same ligand. sciepub.com |

| Interaction Analysis | Identification of specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. | Highlights the key determinants of binding and provides a rationale for the observed affinity. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked pose and a reference (e.g., crystallographic) pose. | Used to assess the accuracy of the docking protocol when an experimental structure is available. wikipedia.org |

In Silico Pharmacokinetic and Drug-Likeness Predictions (Focusing on Theoretical Frameworks)

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as drug-likeness, are essential tools in modern drug discovery. nih.govcambridge.org These computational models allow for the early assessment of a compound's potential to become a successful drug, helping to prioritize candidates for synthesis and experimental testing. srce.hr

For this compound, various theoretical frameworks can be applied to predict its pharmacokinetic profile and drug-likeness. These predictions are typically based on the molecule's structural and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly used. researchgate.net These models establish a mathematical relationship between a set of molecular descriptors and a particular biological activity or property. The descriptors can include constitutional, topological, geometrical, and electronic properties of the molecule.

Drug-likeness is often assessed using rule-based filters, such as Lipinski's Rule of Five. ajol.info These rules are derived from the statistical analysis of the properties of known orally bioavailable drugs and provide a simple way to flag compounds that may have poor absorption or permeation. ajol.info More sophisticated methods for predicting drug-likeness involve the use of machine learning models trained on large datasets of drug and non-drug molecules. nih.gov

Predictions of specific ADME properties, such as solubility, permeability, and metabolic stability, can be made using a variety of computational approaches. slideshare.net These can range from simple empirical models to more complex simulations that account for the interactions of the molecule with biological membranes or metabolic enzymes. researchgate.net

Table 3: Theoretical Frameworks for In Silico ADME and Drug-Likeness Prediction of this compound

| Theoretical Framework | Description | Predicted Properties |

| Lipinski's Rule of Five | A set of rules based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. | Oral bioavailability, drug-likeness. ajol.info |

| Quantitative Structure-Property Relationship (QSPR) | Statistical models that correlate molecular descriptors with physicochemical properties. | Solubility, permeability, plasma protein binding. researchgate.net |

| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Mathematical models that simulate the ADME processes in the body based on physiological and physicochemical data. nih.gov | Drug concentration-time profiles in various organs and tissues. biopharminternational.comnumberanalytics.com |

| Machine Learning Models | Algorithms (e.g., neural networks, support vector machines) trained on large datasets to classify compounds or predict properties. | Drug-likeness, metabolic stability, potential for toxicity. nih.gov |

Investigation of Biological Activities and Pharmacological Modulations of 4 2 Chloro 6 Fluorobenzoyl Morpholine and Its Analogues

Mechanistic Investigations of Enzyme Modulation

The morpholine (B109124) scaffold, particularly when substituted with halogenated benzyl (B1604629) or benzoyl groups, is a "privileged structure" in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties. This section details the modulatory effects of these compounds on several key enzyme systems.

Cytochrome P450 (CYP) enzymes are critical in the metabolism of various substances. The isoforms CYP2A6, found primarily in the liver, and CYP2A13, located in the respiratory tract, are of particular interest due to their role in activating tobacco-specific carcinogens. The selective inhibition of CYP2A13 is a key strategy for the chemoprevention of lung cancer in tobacco users.

Research has identified the analogue, 4-(2-chloro-6-fluorobenzyl)morpholine (B5515973), as a highly selective ligand for CYP2A13 over CYP2A6. Binding studies demonstrated that this compound binds effectively to CYP2A13 with a dissociation constant (Kd) of approximately 2 μM. In stark contrast, it induced no spectral shift with the CYP2A6 isoform, indicating a lack of significant binding. This selectivity highlights the potential of this structural scaffold in developing targeted therapies.

Table 1: Binding Affinity of 4-(2-chloro-6-fluorobenzyl)morpholine for CYP450 Isoforms

| Compound | CYP Isoform | Dissociation Constant (Kd) |

| 4-(2-chloro-6-fluorobenzyl)morpholine | CYP2A13 | ~ 2 μM |

| 4-(2-chloro-6-fluorobenzyl)morpholine | CYP2A6 | No spectral shift observed |

Analogues of 4-(2-chloro-6-fluorobenzoyl)morpholine have been investigated for their effects on a wide range of other enzymes implicated in various diseases.

α-Glucosidase: This enzyme is a key target in managing type 2 diabetes mellitus, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. While direct studies on this compound are limited, related structures have shown significant inhibitory potential. For instance, a series of rhodanine-based derivatives incorporating a (2-chloro-6-(trifluoromethyl)benzyloxy) moiety were identified as potent α-glucosidase inhibitors, with IC50 values in the low micromolar range (4.76 ± 0.64 μM and 4.91 ± 0.45 μM for the most active compounds). Kinetic studies revealed these compounds act as competitive inhibitors. Other research on benzothiazine derivatives also demonstrated potent α-glucosidase inhibition, with several compounds showing significantly lower IC50 values than the standard drug, acarbose.

Histone Deacetylases (HDACs) and Methyltransferases (G9a, DNMT): Epigenetic modifying enzymes like HDACs, G9a histone methyltransferase, and DNA methyltransferases (DNMTs) are crucial targets in cancer therapy. Quinazoline-based structures, which can be considered analogues of the benzoyl-morpholine scaffold, have been central to the development of inhibitors for these enzymes. For example, the G9a inhibitor BIX-01294 features a quinazoline (B50416) core. Structural modifications of this core have led to the discovery of dual G9a/HDAC inhibitors. Further chemical manipulation of BIX-01294 analogues, specifically by removing the 6,7-desmethoxy groups from the quinazoline ring, resulted in a loss of G9a inhibition but a gain of selective inhibitory activity against DNMT3A. One such analogue, N-(1-benzylpiperidin-4-yl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, was found to be 18-fold more selective for DNMT3A over G9a.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are an established class of oral medications for type 2 diabetes that work by preventing the degradation of incretin (B1656795) hormones. While direct data for this compound is not available, the development of DPP-4 inhibitors often involves scaffolds that can be structurally related. For instance, novel inhibitors have been designed using a 2-azabicyclo[2.2.1]heptane moiety acylated with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, leading to compounds with high potency (IC50 = 4.3 nM) and selectivity over DPP-8 and DPP-9.

PI3Kδ, Survivin, Beta-lactamase, and Thymidylate Synthase: The current body of literature from the conducted searches did not yield specific studies investigating the direct inhibitory or modulatory activity of this compound or its immediate analogues on PI3Kδ, Survivin, Beta-lactamase, or Thymidylate Synthase.

Receptor Binding and Ligand Interaction Studies

The interaction of morpholine-containing compounds with specific G-protein coupled receptors (GPCRs) has been a fruitful area of research, particularly in neuroscience.

Analogues based on a chiral alkoxymethyl morpholine scaffold have been identified as potent and selective antagonists for the dopamine (B1211576) D4 receptor (D4R). These compounds generally exhibit high selectivity against other dopamine receptor subtypes, including D1, D2L, D2S, D3, and D5, showing less than 10% inhibition at a concentration of 1 µM.

The primary receptor target identified for this class of morpholine analogues is the dopamine D4 receptor. Potent antagonists have been developed, with one of the most active compounds, (S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, displaying a high binding affinity with a Ki value of 3.3 nM.

Table 2: Dopamine D4 Receptor (D4R) Binding Affinity for Select Morpholine Analogues

| Compound | R¹ Group | R² Group | Ki (nM) |

| 4aa | 6-chloro-1H-indol-3-yl | H | 2.2 |

| 4dd | 6-methoxy-1H-indol-3-yl | H | 5.4 |

| 4ee | 6-fluoro-1H-indol-3-yl | H | 5.2 |

| 5k | 4-chlorobenzyl | 3-fluorophenoxy | 10.4 |

| 5n | 4-methoxybenzyl | 4-fluorophenoxy | 10.1 |

| 5y | 6-fluoro-1H-indol-3-yl | 2-chloro-6-methoxypyridinoxy | 3.3 |

Data sourced from reference.

Structure-Activity Relationship (SAR) Derivation and Analysis

The biological activity of this compound analogues is highly dependent on their chemical structure. SAR studies provide insights into how different substituents on the benzyl and morpholine moieties influence their inhibitory and binding profiles.

Substitutions on the Benzyl Ring: For D4 receptor antagonists, substitutions on the indole (B1671886) ring (acting as a benzyl bioisostere) significantly impacted activity. Halogen substitutions at the 6-position of the indole ring, such as 6-chloro (Ki = 2.2 nM) and 6-fluoro (Ki = 5.2 nM), were found to be highly productive changes. In the context of quinazoline-based EGFR inhibitors, the presence of a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety resulted in a compound with potent antiproliferative activity.

The Morpholine Moiety: The morpholine ring itself is often crucial for activity. In a study of phosphatidylcholine-specific phospholipase C inhibitors, replacing the morpholine ring with a tetrahydropyran (B127337) (THP) moiety led to a complete loss of inhibitory activity, suggesting the morpholinyl nitrogen is essential for interacting with the enzyme.

Influence of Halogen Atoms: The nature and position of halogen atoms play a key role. In benzylmorpholine analogues targeting CYP enzymes, the 2-chloro group was found to provide a good balance between lipophilicity and target specificity. Comparative studies showed that bulkier halogens like bromine could decrease metabolic stability, while smaller halogens like fluorine might improve solubility but weaken target binding. For D4R antagonists, 3-fluoro and 4-fluoro substitutions on the phenoxy group attached to the morpholine scaffold were well-tolerated and resulted in very potent compounds (Ki values around 10 nM).

Linker and Core Structure: Modifications to the core structure to which the morpholine is attached are also critical. For instance, in a series of 2-morpholinobenzoic acid derivatives, altering the substitution pattern of the central ring from a 1,2,4- to a 2,4-relationship resulted in a threefold decrease in inhibition. Similarly, for quinazoline-based kinase inhibitors, inserting morpholine alkoxy groups at positions 6 and 7, and using a three-carbon linker, increased antiproliferative activity by 7.5-fold compared to shorter two-carbon chains.

Elucidation of Key Structural Features and Pharmacophoric Elements Critical for Biological Efficacy

The molecular architecture of this compound and its analogues is centered around two key components that constitute its primary pharmacophore: the morpholine ring and the substituted benzoyl group. The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry and is considered a "privileged structure." nih.govnih.gov This designation stems from its presence in numerous bioactive molecules and its ability to confer advantageous physicochemical and metabolic properties. nih.govresearchgate.net As a versatile and synthetically accessible building block, the morpholine moiety can serve as a crucial component of a compound's pharmacophore, particularly in the design of enzyme inhibitors where it can directly interact with the active site. nih.gov

The second critical element is the 2-chloro-6-fluorobenzoyl moiety. The attachment of this substituted aromatic ring to the morpholine nitrogen creates a scaffold that has been explored for a variety of biological activities. The specific nature and position of the substituents on the phenyl ring are paramount in defining the compound's interaction with biological targets. The interplay between the stable, flexible morpholine ring and the electronically-defined benzoyl group forms the foundation of the molecule's biological efficacy. nih.gov

Evaluation of Halogenation and Other Substituent Effects on Modulatory Profile

Halogenation is a pivotal strategy in medicinal chemistry used to modulate the pharmacological profile of a lead compound. researchgate.net The inclusion of halogen atoms can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and electronic character, which in turn affects its biological activity. researchgate.net In this compound, the presence of both chlorine and fluorine atoms on the benzoyl ring is a deliberate design feature intended to enhance its modulatory profile.

The efficacy of many halogenated natural and synthetic compounds is directly dependent on the presence of the halogen; its removal or replacement can lead to a significant loss of biological activity. researchgate.netnih.gov Research on other classes of bioactive molecules, such as 2-chloroquinazoline (B1345744) derivatives, has demonstrated that compounds with a chlorine substituent exhibit superior anti-proliferative activity compared to analogues with hydrogen or other groups at the same position. nih.gov The ortho-positioning of both the chloro and fluoro groups in this compound creates a distinct electronic and steric environment around the carbonyl linker, which is critical for its specific interactions with biological targets.

| Property | Influence of Halogenation | Relevance to Modulatory Profile |

| Lipophilicity | Generally increases lipophilicity (F is an exception in some contexts), affecting membrane permeability and transport. | Can enhance the ability of a compound to cross cell membranes and reach its intracellular target. researchgate.net |

| Metabolic Stability | Halogen-carbon bonds, particularly C-F, are strong and can block sites of metabolic oxidation. | Increases the half-life of the compound in biological systems, allowing for sustained activity. researchgate.net |

| Binding Interactions | Halogens can participate in halogen bonding, a non-covalent interaction with protein targets. | Provides an additional force for specific and high-affinity binding to target enzymes or receptors. |

| Electronic Effects | Halogens are electron-withdrawing, which can alter the acidity/basicity of nearby groups and the reactivity of the molecule. | Modifies the electronic distribution of the benzoyl ring, influencing target recognition and binding affinity. |

Role of the Morpholine Moiety in Biological Target Recognition and Interaction

From a molecular interaction standpoint, the morpholine moiety has distinct features that facilitate binding to biological targets. The oxygen atom is a hydrogen bond acceptor, allowing it to form crucial hydrogen bonds with amino acid residues in a protein's binding pocket. researchgate.net Furthermore, the heterocyclic ring can participate in hydrophobic interactions, further anchoring the molecule to its target. researchgate.net The ability of the morpholine nucleus to engage in these varied interactions is a key reason for its widespread use in designing potent and selective bioactive molecules, including kinase inhibitors. nih.gov Its presence can bestow selective affinity for a wide range of receptors and enzymes, making it a cornerstone of rational drug design. nih.gov

Cellular and Molecular Mechanism of Action Studies (Excluding Clinical Outcomes)

Investigation of Cellular Pathway Modulations (e.g., DNA synthesis pathways, cell cycle progression, apoptosis induction)

While direct studies on the cellular pathway modulations of this compound are not extensively detailed in the available literature, the mechanisms of structurally related compounds provide significant insights. Morpholine derivatives have been broadly investigated for their potential as anticancer agents, suggesting an impact on fundamental cellular processes like proliferation and survival. jocpr.com

Research on analogous compounds featuring halogenated aromatic rings has shown definitive effects on cell cycle progression and apoptosis. For example, a series of 2'-chloro-4'-aminoflavone derivatives was found to induce cell cycle arrest at the G2/M phase in hepatocarcinoma (HepG2) cells. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. Furthermore, treatment with these compounds led to the induction of apoptosis, or programmed cell death, which was confirmed by observations of nuclear disassembly and DNA fragmentation. nih.gov These findings suggest that a plausible mechanism of action for halogenated benzoyl-morpholine compounds could involve the disruption of the cell cycle and the activation of apoptotic pathways in susceptible cells.

| Compound Class | Cell Line | Key Cellular Effects Observed | Reference |

| 2'-Chloro-4'-aminoflavone derivatives | HepG2 (Hepatocarcinoma) | - G2/M Phase Cell Cycle Arrest- Induction of Apoptosis- DNA Fragmentation | nih.gov |

| N-benzylthiazole-morpholine hybrids | UO-31 (Renal Cancer) | - Moderate Antiproliferative Activity | mspsss.org.ua |

Examination of Protein-Ligand Interaction Dynamics

The interaction between this compound and its protein targets is governed by a combination of forces originating from both the morpholine and the substituted benzoyl moieties. The morpholine ring likely serves as an anchor, using its oxygen atom for hydrogen bonding and its ring structure for hydrophobic interactions within a binding site. nih.govresearchgate.net

The specificity of the interaction is largely dictated by the 2-chloro-6-fluorobenzoyl group. The steric hindrance and strong electron-withdrawing nature of the ortho-chloro and ortho-fluoro substituents create a unique three-dimensional and electronic profile. This profile allows the molecule to fit selectively into a specific binding pocket, potentially excluding other molecules and leading to a highly specific biological effect. The precise orientation and binding energy are determined by the sum of these interactions. Advanced computational techniques, such as molecular modeling, have been effectively used for other compound classes to elucidate the structural factors that contribute to high-affinity and selective binding, and similar methods could be applied to understand the protein-ligand dynamics of this compound. nih.gov

Preclinical Explorations of Therapeutic Potential (General Categories without Human Trial Data)

The morpholine scaffold is present in compounds investigated across a wide spectrum of preclinical research, indicating a broad therapeutic potential for its derivatives. nih.govnih.gov Based on the activities observed for analogous compounds, this compound and related molecules have been explored in several general therapeutic categories, without data from human clinical trials.

Anticancer: This is one of the most widely explored areas for morpholine derivatives. researchgate.netjocpr.com Preclinical in vitro studies have demonstrated the antiproliferative and cytotoxic effects of various morpholine-containing compounds against a range of human tumor cell lines, including renal, breast, and liver cancer cells. nih.govmspsss.org.ua

Antimicrobial: The morpholine nucleus has been incorporated into molecules designed to have antibacterial activity. jocpr.com For instance, derivatives of 4-(2-chloroacetyl)morpholine have been synthesized and screened for their effects against various bacterial strains. jocpr.com Halogenated compounds, as a general class, are also frequently associated with antimicrobial properties. nih.gov

Anti-inflammatory: The morpholine scaffold is a component of molecules that have been investigated for anti-inflammatory activity, suggesting a potential role in modulating inflammatory pathways. nih.govresearchgate.net

Neurodegenerative Diseases: More recently, research has focused on the potential of morpholine-based compounds to modulate key enzymes, such as cholinesterases and monoamine oxidases, which are implicated in the progression of neurodegenerative diseases. nih.gov

Investigation of Antimicrobial Activity

The morpholine moiety is integral to a class of antifungal agents and has been incorporated into various structures to explore antibacterial properties. nih.gov Derivatives of benzoylthiosemicarbazides containing a fluorobenzoyl group have been evaluated for their antibacterial potential. nih.gov In these studies, the substitution pattern on the molecule significantly influences the antimicrobial response. nih.gov

Research into morpholine derivatives has demonstrated their action against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized piperidine (B6355638) and morpholine derivatives have shown pronounced activity against pathogenic bacteria including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. asianpubs.org Similarly, benzophenone (B1666685) fused with azetidinone analogues demonstrated good inhibition against various bacterial and fungal strains when compared to standard drugs like Chloramphenicol, Amoxicillin, and Ketoconazole. nih.gov

In one study, a series of 1-fluorobenzoyl-4-arylthiosemicarbazides were tested against reference strains of Gram-positive bacteria. The results, expressed as Minimum Inhibitory Concentrations (MICs), indicated that compounds with trifluoromethyl substitutions showed the most promising activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with MIC values ranging from 7.82 to 31.25 μg/mL. nih.gov Another study highlighted that while 4-(Phenylsulfonyl) morpholine itself lacked direct antimicrobial activity, it was able to modulate the efficacy of aminoglycoside antibiotics against Gram-negative strains. nih.gov

Table 1: Antimicrobial Activity of Selected Morpholine Analogues

| Compound Class | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 1-Fluorobenzoyl-4-arylthiosemicarbazides | Staphylococcus aureus (MSSA, MRSA) | MIC | 7.82 - 31.25 µg/mL | nih.gov |

| Benzophenone Fused Azetidinone Analogues | Various Bacteria & Fungi | Zone of Inhibition | Good inhibition observed | nih.gov |

| 4-(Phenylsulfonyl) morpholine | Gram-negative bacteria | Antibiotic Modulation | Lowered MIC of aminoglycosides | nih.gov |

Research on Anticancer Efficacy

The morpholine scaffold is a core structure in numerous compounds investigated for their anticancer properties against a variety of cancer cell lines. nih.govsciforum.net The incorporation of this moiety can enhance potency and improve pharmacokinetic profiles. sci-hub.seresearchgate.net

A series of morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SHSY-5Y) cell lines. nih.gov One analogue, AK-11, which contains both the 2-chloro-6-fluorophenyl and morpholine groups, was part of this study. Notably, two other compounds in the series, AK-3 and AK-10, displayed significant cytotoxic activity against all three cell lines, with IC50 values in the low micromolar range. nih.gov Mechanistic studies suggested that these compounds induce apoptosis and inhibit cell proliferation in the G1 phase of the cell cycle. nih.gov

In another study, novel morpholine-conjugated benzophenone analogues were synthesized and evaluated for their in vitro anti-proliferative activity against various mouse and human tumor cells, including DLA (Dalton's Lymphoma Ascites), EAC (Ehrlich Ascites Carcinoma), MCF-7, and A549 cells. sciforum.net The structure-activity relationship (SAR) from this work indicated that substitutions on the benzophenone ring were significant for anti-mitogenic activity. sciforum.net Further research on other benzoyl-containing compounds has also explored their cytotoxicity on cell lines such as HepG2, HeLa, and HCT 116. worktribe.com

Table 2: Anticancer Activity of Selected Morpholine Analogues

| Compound | Cell Line | Activity Measurement | Result (IC50) | Reference |

|---|---|---|---|---|

| AK-3 | A549 (Lung) | Cytotoxicity | 10.38 ± 0.27 µM | nih.gov |

| MCF-7 (Breast) | Cytotoxicity | 6.44 ± 0.29 µM | nih.gov | |

| SHSY-5Y (Neuroblastoma) | Cytotoxicity | 9.54 ± 0.15 µM | nih.gov | |

| AK-10 | A549 (Lung) | Cytotoxicity | 8.55 ± 0.67 µM | nih.gov |

| MCF-7 (Breast) | Cytotoxicity | 3.15 ± 0.23 µM | nih.gov | |

| SHSY-5Y (Neuroblastoma) | Cytotoxicity | 3.36 ± 0.29 µM | nih.gov | |

| Benzophenone-Morpholine Analogue (8b) | DLA, EAC, MCF-7, A549 | Anti-proliferative Activity | Potent activity observed | sciforum.net |

Studies on Antiparasitic Effects

Analogues containing structural features similar to this compound have been investigated for their potential to inhibit the growth of various protozoan parasites. A cross-screening of compounds identified several potent inhibitors against Trypanosoma cruzi (Chagas disease), Leishmania major (cutaneous leishmaniasis), and Plasmodium falciparum (malaria). nih.govresearchgate.net

In this research, a class of analogues was tested where the headgroup, 3-chloro-4-((3-fluorobenzyl)oxy)aniline, shares halogen and fluorine substitutions with the benzoyl portion of this compound. nih.gov These studies identified several potent proliferation inhibitors for each pathogen. For instance, compound NEU-924 emerged as a potent inhibitor for T. cruzi, while NEU-1017 was effective against L. major and P. falciparum. nih.govresearchgate.net The results showed that modifications to the core scaffold and tail groups significantly impacted potency and selectivity against the different parasites. nih.gov For example, against P. falciparum, the most potent compounds all contained a basic nitrogen in the tail group, with one analogue, NEU-627, showing an EC50 of 27 nM. nih.gov

Table 3: Antiparasitic Activity of Selected Analogues

| Compound | Parasite | Life Stage | Activity Measurement | Result (EC50) | Reference |

|---|---|---|---|---|---|

| NEU-1017 | L. major | Amastigote | Proliferation Inhibition | 0.24 µM | nih.govresearchgate.net |

| NEU-1017 | P. falciparum (D6) | - | Proliferation Inhibition | 0.041 µM | nih.govresearchgate.net |

| NEU-924 | T. cruzi | Amastigote | Proliferation Inhibition | 0.13 µM | nih.govresearchgate.net |

Exploration of Anti-inflammatory Modulations

Derivatives containing fluorobenzoyl and morpholine moieties have been explored for their anti-inflammatory properties. The search for new anti-inflammatory agents often focuses on the inhibition of enzymes like cyclooxygenase (COX), particularly the COX-2 isoform, which is involved in inflammatory pathways. ekb.egnih.gov

Studies on novel fluorobenzothiazole derivatives have been conducted to evaluate their anti-inflammatory activity using the carrageenan-induced rat paw edema method, a standard model for inflammation. researchgate.net In this research, several synthesized compounds exhibited an excellent percentage of inhibition when compared to the standard drug, diclofenac (B195802). researchgate.net Another study focused on asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base. japsonline.com While the parent AMACs showed lower anti-inflammatory activity, two of the morpholine-containing derivatives exhibited potent activity, comparable to both a reference compound and diclofenac sodium, as measured by the inhibition of protein denaturation. japsonline.com

Further research into pterostilbene-carboxylic acid derivatives with an oxime ether moiety identified several compounds with excellent anti-inflammatory effects and strong COX-2 inhibitory abilities. nih.gov The structure-activity relationship indicated that specific substitutions, such as a 4-fluorobenzyl group, could significantly enhance the anti-inflammatory activity of these amide derivatives. nih.gov

Table 4: Anti-inflammatory Activity of Selected Analogues

| Compound Class/Derivative | Model/Assay | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Fluorobenzothiazole Derivatives | Carrageenan-induced rat paw edema | Percentage of Inhibition | Excellent inhibition compared to diclofenac | researchgate.net |

| Morpholine Mannich base of AMACs (4c, 4d) | Protein Denaturation Inhibition | Inhibition of Denaturation | Potent activity, comparable to diclofenac | japsonline.com |

| Pterostilbene-oxime ether-carboxylic acid derivative (Compound 7) | COX-2 Inhibition | IC50 | 85.44 ± 3.88 nM | nih.gov |

| LPS-induced NO release | IC50 | 9.87 ± 1.38 µM | nih.gov |

Future Research Directions and Translational Perspectives for 4 2 Chloro 6 Fluorobenzoyl Morpholine

Advancing Therapeutic Potential Through Novel Scaffolds with Enhanced Biological Profiles

The development of new chemical entities based on the 4-(2-chloro-6-fluorobenzoyl)morpholine scaffold holds significant promise for improving biological activity and pharmacokinetic properties. e3s-conferences.org Future research should focus on systematic structural modifications to explore the structure-activity relationships (SAR) of this compound. Key strategies will likely involve the bioisosteric replacement of the morpholine (B109124) ring with other heterocyclic systems to modulate solubility, metabolic stability, and target engagement. nih.gov For instance, the introduction of piperazine or thiomorpholine moieties could alter the compound's polarity and hydrogen bonding capacity, potentially leading to enhanced interactions with biological targets.

Furthermore, derivatization of the 2-chloro-6-fluorophenyl ring will be crucial. The electronic and steric properties of this ring are significant for molecular recognition. Future synthetic efforts could explore the introduction of a variety of substituents at different positions to probe their influence on biological activity. For example, replacing the chlorine and fluorine atoms with other halogens or with electron-donating or electron-withdrawing groups could fine-tune the compound's potency and selectivity. nih.gov The synthesis of a focused library of such analogs would be instrumental in identifying derivatives with superior therapeutic profiles. sciforum.net

Table 1: Potential Bioisosteric Replacements for the Morpholine Ring

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Morpholine | Piperazine | Introduction of a basic nitrogen for potential salt formation and altered solubility. |

| Morpholine | Thiomorpholine | Modification of lipophilicity and metabolic stability. |

| Morpholine | Piperidine (B6355638) | Removal of the ether oxygen to assess its role in target binding. |

| Morpholine | Pyrrolidine | Alteration of ring size and conformational flexibility. |

Optimizing Potency and Selectivity through Advanced Computational Design

Advanced computational chemistry techniques are poised to play a pivotal role in the rational design and optimization of this compound derivatives. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of these compounds within the active sites of potential biological targets. These in silico methods can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern ligand binding.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in building predictive models that correlate the structural features of the analogs with their biological activities. By identifying the physicochemical properties that are critical for potency and selectivity, these models can guide the design of new derivatives with improved therapeutic potential. Furthermore, computational approaches can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed compounds, thereby enabling the early identification of candidates with favorable pharmacokinetic profiles.

Table 2: Computational Strategies for Optimization

| Computational Method | Application | Desired Outcome |

| Molecular Docking | Predict binding poses and affinities of analogs to target proteins. | Identify key binding interactions and prioritize compounds for synthesis. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of binding and identify conformational changes. |

| QSAR | Correlate chemical structure with biological activity. | Develop predictive models to guide the design of more potent analogs. |

| ADME Prediction | In silico estimation of pharmacokinetic properties. | Select candidates with a higher probability of in vivo success. |

Unveiling Novel Biological Targets via High-Throughput and Phenotypic Screening

A crucial aspect of future research will be the identification of the biological targets of this compound and its derivatives. High-throughput screening (HTS) of large compound libraries against a panel of known biological targets can be a powerful approach for initial hit identification. However, to uncover novel mechanisms of action, phenotypic screening has emerged as an increasingly valuable strategy. researchgate.net

Phenotypic assays, which measure the effects of compounds on cell behavior or function in a target-agnostic manner, can reveal unexpected therapeutic opportunities. For instance, screening this compound and its analogs in various disease-relevant cellular models, such as cancer cell lines or primary patient-derived cells, could identify compounds that induce a desired phenotypic change, such as apoptosis or inhibition of cell migration. Subsequent target deconvolution studies, using techniques like affinity chromatography or proteomics, would then be necessary to identify the specific molecular targets responsible for the observed phenotype. researchgate.net

Pioneering Sustainable and Efficient Synthetic Methodologies

The development of sustainable and efficient synthetic routes for this compound and its derivatives is essential for its potential translation into a therapeutic agent. sruc.ac.uk Green chemistry principles should be integrated into the synthetic design to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. mdpi.comrsc.org

Q & A

Q. Methodological Answer :

- HPLC-UV : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with gradient elution (water:acetonitrile from 95:5 to 50:50 over 20 min). Monitor at 210 nm for baseline separation of morpholine derivatives .

- Melting Point : Expect a range of 120–123°C (decomposition may occur above 130°C; use differential scanning calorimetry for precise measurement) .

- Elemental Analysis : Target %C: 52.1, %H: 4.2, %N: 5.8 (theoretical for C₁₁H₁₀ClFNO₂) .

Advanced: How can co-eluting peaks in HPLC be resolved for structural analogs?

Methodological Answer :

Co-elution is common with halogenated morpholine derivatives. Mitigation strategies:

- Mobile Phase Modifiers : Add 0.1% trifluoroacetic acid (TFA) to improve peak symmetry.

- Column Switching : Use two orthogonal columns (e.g., C18 followed by phenyl-hexyl) to separate isomers .

- LC-MS/MS : Fragment ions at m/z 256 (benzoyl loss) and 100 (morpholine ring) confirm identity .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .

- Spill Management : Absorb with inert material (vermiculite), avoid water contact to prevent aerosolization .

- Storage : Store in amber vials at –20°C under nitrogen to prevent hydrolysis. Stability data indicates <5% degradation over 6 months .

Advanced: How does substituent positioning (chloro vs. fluoro) affect bioactivity?

Methodological Answer :

Structure-activity relationship (SAR) studies on benzylmorpholine analogs show:

- Fluorine at 6-position : Enhances metabolic stability by reducing cytochrome P450 binding (e.g., 4-(2-chloro-6-fluorobenzyl)morpholine inhibits CYP2A13 with IC₅₀ = 0.8 µM vs. 2.3 µM for non-fluorinated analogs) .

- Chlorine at 2-position : Increases lipophilicity (logP ~2.5), improving blood-brain barrier permeability in rodent models .

Experimental Design : Use radiolabeled analogs (e.g., ¹⁴C-tagged) for pharmacokinetic profiling in vitro (microsomal stability assays) and in vivo (tissue distribution studies) .

Basic: What are the known stability challenges under varying pH conditions?

Q. Methodological Answer :

- Acidic Conditions (pH <3) : Rapid hydrolysis of the morpholine ring occurs, forming 2-chloro-6-fluorobenzoic acid (detectable via FTIR at 1680 cm⁻¹ for C=O stretch) .

- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C. Use phosphate buffer (50 mM) for dissolution studies .

Advanced: How to resolve contradictions in reported pharmacological data?

Methodological Answer :

Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 2.1 µM in CYP inhibition) may arise from:

- Assay Variability : Standardize using recombinant enzymes (e.g., CYP2A13 Supersomes™) and control for NADPH regeneration .

- Batch Purity : Re-test batches with ≥99% purity (by HPLC) to exclude impurity-driven false positives .

- Species Differences : Compare human vs. rodent liver microsomes to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.